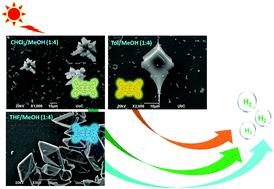Shape dependent photocatalytic H2 evolution of a zinc porphyrin†
Dalton Transactions Pub Date: 2022-05-04 DOI: 10.1039/D2DT00556E
Abstract
Hydrogen is regarded as a promising molecular fuel in order to produce clean energy, thus it is of great importance to produce and store H2 in order to replace fossil fuels and to resolve the global energy and environmental problems. One strategy to produce hydrogen is the photocatalytic splitting of water. In this study different supramolecular architectures of a Zn(II) porphyrin, showing “flower”, octahedral and “manta ray” shaped structures, were obtained using the “good-bad” solvent self-assembly protocol. More specifically, the bad solvent (methanol) was retained and the good solvent was alerted obtaining diverse assemblies. The different structures were studied by scanning electron microscopy, PXRD, UV-Vis and IR spectroscopies. The prepared structures were capable of proton reduction and production of molecular H2 in the presence of 5% w/w Pt-nanoparticles as catalysts and ascorbic acid as a sacrificial electron donor. Moreover, depending on the structure of the chromophore that is formed the amount of H2 produced varies. The maximum H2 production was obtained with the octahedral structures (185.5 μmol g−1 h−1).


Recommended Literature
- [1] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
- [2] A cavity ion source for high-ionization efficiency neodymium isotope-ratio analyses in the geosciences†
- [3] Front cover
- [4] Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis†
- [5] Ionic liquid silver salt complexes for propene/propane separation†
- [6] Membrane phosphatidylserine allosterically regulates the cytosolic phospholipase A2 activity via an electrostatic-switch mechanism†
- [7] Front cover
- [8] Preparation of UV-curable functionalized phosphazene-containing nanotube/polyurethane acrylate nanocomposite coatings with enhanced thermal and mechanical properties†
- [9] A photofunctional platform of bis-terpyridine ruthenium complex-linked coordination polymers with structural diversity†‡
- [10] Contents list










